Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate
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Overview
Description
Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate is a complex organic compound characterized by its unique molecular structure, which includes an isoquinoline core, a cyano group, a pyridin-2-ylmethyl moiety, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a β-phenylacrylic acid derivative, under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles, such as alkyl halides or cyanides.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, which could make it useful in the development of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for various diseases.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The cyano group and the pyridin-2-ylmethyl moiety are key functional groups that contribute to its biological activity. These groups can bind to enzymes or receptors, leading to the modulation of biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptors: It can interact with receptors on cell surfaces, leading to changes in cellular signaling.
Comparison with Similar Compounds
Isoquinoline derivatives: These compounds share the isoquinoline core but may have different substituents.
Pyridine derivatives: Compounds containing pyridine rings with various functional groups.
Cyano-containing compounds: Other compounds with cyano groups that exhibit similar biological activities.
Uniqueness: Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate stands out due to its specific combination of functional groups, which allows for unique interactions with biological targets. This combination of features makes it distinct from other similar compounds and highlights its potential for diverse applications.
Properties
IUPAC Name |
methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-23-18(22)15-11-21-17(13-7-3-2-6-12(13)15)14(10-19)16-8-4-5-9-20-16/h2-9,11,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAJXRRNMQBEFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C2=CC=CC=C21)C(C#N)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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